molecular formula C8H11IN2O2 B2574177 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1297612-80-6

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2574177
CAS No.: 1297612-80-6
M. Wt: 294.092
InChI Key: JKWDEKYMTXFZOJ-UHFFFAOYSA-N
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Description

4-Iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (CAS: 1354704-22-5) is a pyrazole-based chemical compound supplied as a dry powder. It has a molecular weight of 294.09 g/mol and an empirical formula of C8H11IN2O2 . The compound is a derivative of the pyrazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological activities . Pyrazole derivatives are frequently investigated for their potential in a wide spectrum of research areas, including anti-inflammatory, antimicrobial, anticancer, and anti-viral applications, making them valuable templates in biological screening and lead optimization programs . According to computational filters, this compound features a LogP of 2.283, 4 rotatable bonds, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, with a polar surface area of 65 Ų . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-iodo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWDEKYMTXFZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the iodine atom: This is usually done through an iodination reaction using iodine or an iodine-containing reagent.

    Addition of the 2-methylpropyl group: This can be accomplished through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound exhibits potential as an androgen receptor modulator, which is significant in the treatment of prostate cancer. Studies indicate that compounds with pyrazole structures can effectively inhibit the proliferation of androgen-dependent cancer cell lines, showcasing their potential as therapeutic agents in oncology .
    • Research has demonstrated that pyrazole derivatives can function as selective androgen receptor modulators (SARMs), which may provide new avenues for treating conditions like benign prostatic hyperplasia and castration-resistant prostate cancer .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been studied for their anti-inflammatory effects. The structural characteristics of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid may contribute to its ability to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .
  • Neuroprotective Effects :
    • Some pyrazole derivatives are being explored for neuroprotective properties against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could make them valuable in treating conditions like Alzheimer's disease .

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block for synthesizing novel polymers with specific electrochemical properties. Research has shown that pyrazole-based ligands can create coordination polymers with unique luminescent properties, potentially useful in sensor applications .
  • Luminescent Sensors :
    • Polymers derived from pyrazole compounds have been studied for their electrochemiluminescence properties, which can be harnessed for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺ in aqueous solutions. This application highlights the versatility of pyrazole derivatives in environmental monitoring and analytical chemistry .

Case Studies and Research Findings

StudyFindings
Androgen Receptor Modulation Demonstrated effectiveness of pyrazole derivatives in inhibiting prostate cancer cell proliferation, suggesting potential for therapeutic use .
Electrochemiluminescent Properties Novel polymers synthesized from pyrazole ligands showed significant luminescence quenching capabilities for metal ion detection, indicating utility in sensor technology .
Neuroprotective Studies Compounds exhibiting neuroprotective effects were identified, suggesting possible applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positioning and identity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Potential Applications References
4-Iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid I (4), Isobutyl (3), COOH (5) 308.10* Iodo, Carboxylic acid Radiopharmaceuticals, Catalysis
4-Bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid Br (4), Me (1), Isobutyl (3), COOH (5) 289.14 Bromo, Carboxylic acid Agrochemicals
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid NO₂ (4), Isobutyl (5), COOH (3) 225.20 Nitro, Carboxylic acid Reactive intermediates
1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid Me (1), Isobutyl (3), COOH (5) 196.23 Methyl, Carboxylic acid Drug precursors
N′-[(E)-(2-Hydroxy-3-methoxyphenyl)methylene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide Hydrazide (5), Isobutylphenyl (3) 392.46 Hydrazide, Aromatic ether Enzyme inhibition

*Calculated based on molecular formula C₈H₁₁IN₂O₂.

Key Observations:

Bromo and chloro analogs are more commonly used in agrochemicals due to lower molecular weight and cost-effectiveness .

Functional Group Derivatives :

  • Conversion of the carboxylic acid to a hydrazide (e.g., compound ) introduces hydrogen-bonding capacity, relevant for targeting enzymes like hydrolases.

Biological Activity

4-Iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₀N₂O₂I
  • CAS Number : 1048937-93-4
  • SMILES Notation : CC(C)N1C(=O)C(=C(N1)C(=O)O)I

This compound features a pyrazole ring with a carboxylic acid functional group and an iodine atom at the 4-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the carboxylic acid group facilitates hydrogen bonding with active sites, while the pyrazole ring allows for π-π stacking interactions. These interactions are crucial for modulating the activity of target molecules, leading to various biological effects.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial and anti-inflammatory properties. For instance, studies have shown that related pyrazole derivatives can inhibit tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone mineralization and inflammation. Notably, some compounds in the series demonstrated IC50 values as low as 5 nM against TNAP, highlighting their potential as therapeutic agents in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazole derivatives emphasize the role of substituents at various positions on the pyrazole ring. For example, the introduction of electron-withdrawing groups at the 4-position of phenyl rings has been shown to enhance inhibitory activity against TNAP. In contrast, branching in alkyl chains generally decreases potency, particularly when chain lengths exceed three carbon atoms .

Case Studies

A notable study focused on synthesizing and evaluating a series of C-5-NH2-acyl derivatives containing the pyrazole moiety. These compounds exhibited varying degrees of inhibitory activity against specific enzymes at concentrations around 10 μM. The most potent compound in this series was identified with a 4-fluorophenyl group, demonstrating over 56% inhibition .

Data Table: Biological Activity Overview

Compound NameIC50 (nM)Biological ActivityReference
This compound-Potential TNAP inhibitor
Derivative with 4-fluorophenyl group<100Significant enzyme inhibition
Various C-5-NH2-acyl derivatives~10 μMInhibitory activity against specific enzymes

Q & A

Q. What are the common synthetic routes for 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines (e.g., 2-methylpropyl hydrazine) to form the pyrazole core .
  • Iodination : Electrophilic iodination at the 4-position using iodine and oxidizing agents (e.g., HIO₃) under controlled conditions .
  • Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH .
    Key challenges include regioselectivity during iodination and maintaining stability of the iodo group under basic hydrolysis conditions.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., iodination at C4, 2-methylpropyl at C3). Aromatic protons in pyrazole resonate at δ 6.5–7.5 ppm, while the carboxylic acid proton appears as a broad peak (~δ 12–14 ppm) .
  • IR : The carbonyl (C=O) stretch of the carboxylic acid appears at ~1700 cm⁻¹, and N-H (pyrazole) at ~3200 cm⁻¹ .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the iodo substituent?

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/water mixtures enhance regioselectivity for iodination .
  • Temperature Control : Reactions at 60–80°C minimize side products like diiodinated derivatives .
  • Post-Reaction Analysis : Use LC-MS to track iodination efficiency and adjust stoichiometry (e.g., I₂:KIO₃ ratios) .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity. For example, the electron-withdrawing iodo group increases electrophilicity at C5, enhancing interactions with target enzymes .
  • Molecular Docking : Simulates binding to receptors (e.g., kinase ATP-binding sites) by analyzing steric and electronic complementarity .

Q. How can contradictions in spectral data interpretation be resolved?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to resolve overlapping signals in crowded regions of the NMR spectrum .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming iodination at C4 vs. C5) .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH Control : Store at pH 4–6 to prevent decarboxylation. Buffers like citrate or phosphate are preferred .
  • Lyophilization : Freeze-drying the compound as a sodium salt enhances shelf life by reducing hydrolysis .
  • Light Protection : Amber vials prevent photodegradation of the iodo group .

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